![molecular formula C13H24N2O2 B2908969 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one CAS No. 2310125-85-8](/img/structure/B2908969.png)
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
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Overview
Description
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known as THF-DBT and is a designer drug that is used for research purposes. The compound has gained significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Related compounds have been associated with the modulation of neurotransmitter systems .
Mode of Action
It is suggested that similar compounds may interact with neurotransmitter systems, potentially influencing the release or reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .
Biochemical Pathways
It is suggested that related compounds may influence the noradrenergic, dopaminergic, and serotonergic systems, which are critical pathways in the regulation of mood and behavior .
Result of Action
Related compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one in lab experiments are its potential therapeutic applications in the treatment of various neurological disorders. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for research purposes. The limitations of using the compound in lab experiments are its potential toxicity and lack of clinical data.
Future Directions
The future directions for research on 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one are focused on its potential therapeutic applications in the treatment of various neurological disorders. The research is also aimed at understanding the mechanism of action of the compound and its effect on the endocannabinoid system. The development of new analogs of the compound with improved therapeutic properties is also an area of interest for future research. Additionally, the safety and toxicity of the compound need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one is a chemical compound that belongs to the class of synthetic cannabinoids. The compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. The synthesis method of the compound involves the reaction between 4-(tetrahydrofuran-3-yl)-1,4-diazepane and 1-bromo-3-butanone in the presence of a base. The mechanism of action of the compound is not yet fully understood, but it is believed to act as a potent agonist at the CB1 and CB2 receptors of the endocannabinoid system. The future directions for research on the compound are focused on its potential therapeutic applications, understanding its mechanism of action, and developing new analogs with improved therapeutic properties.
Synthesis Methods
The synthesis method of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one involves the reaction between 4-(tetrahydrofuran-3-yl)-1,4-diazepane and 1-bromo-3-butanone in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained through the purification process. The purity of the compound is determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one is primarily used for research purposes in the field of neuroscience. The compound has shown potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. The research on the compound is focused on its effect on the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes such as pain, mood, and appetite.
properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQYLPEZCDANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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